molecular formula C66H119N21O19S B1674945 Levitide CAS No. 114281-19-5

Levitide

Cat. No. B1674945
M. Wt: 1542.8 g/mol
InChI Key: LDCPZBREJGHLQM-MUFHBRNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levitide is a novel peptide with the sequence pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2 . It has a molecular weight of 1542.85 and is often used in industrial and scientific research .


Synthesis Analysis

Levitide was first isolated from the skin secretions of the South African frog Xenopus laevis . It was sequenced using fast atom bombardment mass spectrometry . Synthetic oligonucleotides were used as probes to screen a X. laevis skin cDNA library for species coding for preprolevitide .


Molecular Structure Analysis

The molecular formula of Levitide is C66H119N21O19S . The InChI string and SMILES string provide a detailed description of the molecular structure .


Physical And Chemical Properties Analysis

Levitide is a white powder that forms a clear colorless solution at 1 mg/mL in 0.1% trifluoroacetic acid . It has a molecular weight of 1542.85 and a CAS number of 114281-19-5 .

Scientific Research Applications

Neurohormonal Peptide from Xenopus laevis

Levitide has been identified as a neurohormone-like peptide from the skin of the South African frog, Xenopus laevis. This novel peptide was discovered through the isolation and sequencing of skin secretions, further analyzed by fast atom bombardment mass spectrometry. The research highlights the sequencing of synthetic oligonucleotides used as probes to screen for species coding for preprolevitide, revealing the amino acid sequence and potential biological activities of Levitide within the context of neurohormonal functions (Poulter et al., 1988).

Magnetic Levitation for Tissue Culture

Levitide's applications extend into innovative tissue culture methodologies, specifically through magnetic levitation. This technique enables the three-dimensional culture of cells in the presence of a hydrogel consisting of gold, magnetic iron oxide nanoparticles, and filamentous bacteriophage. The approach allows for the manipulation of cell mass geometry and the clustering of different cell types in co-culture, simulating a more in-vivo-like environment for cellular growth and interaction. This method showcases a novel direction in tissue engineering and drug discovery, emphasizing the importance of three-dimensional cell culture in reflecting true physiological conditions more accurately than traditional two-dimensional methods (Souza et al., 2010).

Magnetic Levitation for Single Cells

Further research into the applications of magnetic levitation has demonstrated its utility in the levitation of single cells, offering a unique method for the label-free identification and monitoring of cellular changes. This technique is significant for analyzing cellular heterogeneity in various biological contexts, including cancer, immune response, and drug resistance. By levitating cells and monitoring their density and levitation profiles in real-time, researchers can gain insights into the intrinsic physical properties of cells, opening new avenues for biomedical applications ranging from mechanobiology to personalized medicine (Durmus et al., 2015).

Future Directions

Therapeutic peptides like Levitide are a unique class of pharmaceutical agents that have made great progress in the last decade . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . The future of Levitide and similar peptides may involve further exploration of their therapeutic potential and the development of new production, modification, and analytic technologies .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H119N21O19S/c1-10-34(5)50(85-59(100)43(24-28-107-9)77-48(93)30-74-55(96)42-21-23-47(92)76-42)62(103)75-31-49(94)84-52(36(7)89)64(105)82-44(29-33(3)4)60(101)87-53(37(8)90)65(106)83-45(32-88)61(102)80-39(17-12-14-25-67)57(98)79-41(19-16-27-73-66(71)72)58(99)86-51(35(6)11-2)63(104)81-40(18-13-15-26-68)56(97)78-38(54(70)95)20-22-46(69)91/h33-45,50-53,88-90H,10-32,67-68H2,1-9H3,(H2,69,91)(H2,70,95)(H,74,96)(H,75,103)(H,76,92)(H,77,93)(H,78,97)(H,79,98)(H,80,102)(H,81,104)(H,82,105)(H,83,106)(H,84,94)(H,85,100)(H,86,99)(H,87,101)(H4,71,72,73)/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCPZBREJGHLQM-MUFHBRNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H119N21O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levitide

CAS RN

114281-19-5
Record name Levitide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114281195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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